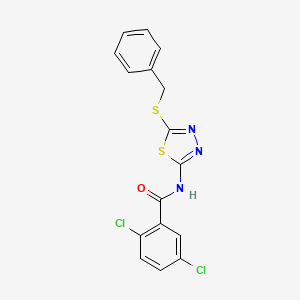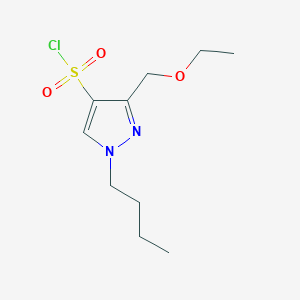
1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods, and it has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, studies have shown that this compound has the potential to inhibit the activity of certain enzymes such as carbonic anhydrase and sulfonamide hydrolase. This inhibition can lead to various biological effects that are being studied further.
Biochemical and Physiological Effects:
1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects. Studies have reported that this compound can inhibit the growth of certain bacteria and fungi, and it has potential applications as an antifungal and antibacterial agent. Additionally, this compound has shown promising results in studies related to its anti-inflammatory and antitumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its high purity and stability. This compound can be easily synthesized using different methods, and it can be stored for long periods without significant degradation. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One of the most promising directions is the development of new sulfonamide derivatives that have improved biological activity and selectivity. Additionally, this compound can be used as a starting material for the synthesis of new materials with potential applications in fields such as electronics and energy storage.
Conclusion:
1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and it has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions. Further studies are required to fully understand the potential of this compound and its derivatives in various fields.
Métodos De Síntesis
The synthesis of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been reported using different methods. One of the most common methods involves the reaction of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-carbaldehyde with chlorosulfonic acid in the presence of a catalyst such as triethylamine. This method has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in scientific research. This compound has been used as a building block for the synthesis of other sulfonamide derivatives that have shown promising results in various fields such as medicinal chemistry, material science, and environmental science.
Propiedades
IUPAC Name |
1-butyl-3-(ethoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-3-5-6-13-7-10(17(11,14)15)9(12-13)8-16-4-2/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLYUWFOQPJGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)
![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)

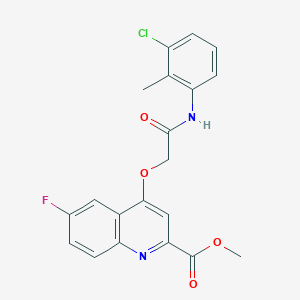
![[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol](/img/structure/B2525027.png)

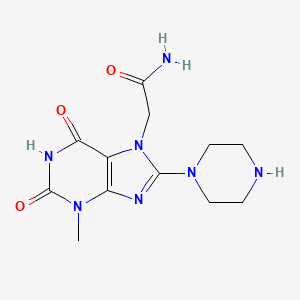

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2525035.png)
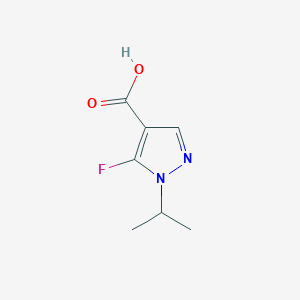
![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

